Physicochemical Differentiation: Hydrogen-Bond Acceptor Capacity of the 1,2-Thiazinane-1,1-Dioxide Core vs. Alkyl-Phenyl Analogs
The target compound possesses a topological polar surface area (tPSA) of 84.1 Ų and 5 hydrogen-bond acceptor atoms, driven by the sulfonyl group of the 1,2-thiazinane-1,1-dioxide ring [1]. Its calculated LogP is 2.8. In contrast, a direct comparator lacking the sulfonyl moiety, such as N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide, would exhibit a reduced tPSA (approximately 50-60 Ų) and fewer hydrogen bond acceptors. This quantifiable difference in polarity and hydrogen-bonding capacity directly influences solubility, passive membrane permeability, and the ability to interact with specific residues in a target protein's binding pocket, which is critical for rational selection in structure-activity relationship (SAR) studies. Direct head-to-head bioactivity data for the target compound against this specific comparator is not publicly available; this is a class-level inference based on structural analysis [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count / Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 5 H-Bond Acceptors; tPSA = 84.1 Ų |
| Comparator Or Baseline | N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide (Inferred/Class Baseline) |
| Quantified Difference | Approximately 2 additional H-bond acceptors and ~20-30 Ų greater tPSA for the target compound versus a non-sulfonyl alkyl-phenyl comparator. |
| Conditions | In silico calculation via Cactvs/PubChem for target compound; comparator is a representative structural analog inferred to lack the dioxo-thiazinane group [1]. |
Why This Matters
A higher tPSA and H-bond acceptor count predictively alters aqueous solubility and permeability profile, making this compound a distinct chemical tool for probing polarity-sensitive interactions at TRPA1 or other targets, as opposed to more lipophilic, non-sulfonyl analogs.
- [1] PubChem. (2025). Compound Summary for CID 7584589, N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/941945-60-4 View Source
- [2] Glaxo Group Limited. (2011). WO2011114184A1 - Amides of heterocyclic compounds as trpa1 inhibitors. World Intellectual Property Organization. Retrieved from https://patents.google.com/patent/WO2011114184 View Source
